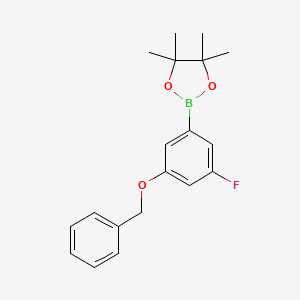

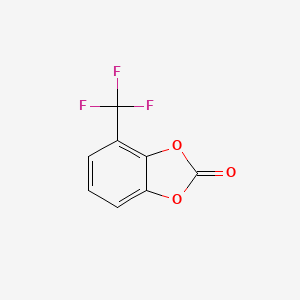

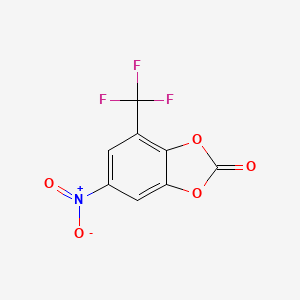

6-Nitro-4-(trifluoromethyl)-1,3-benzodioxol-2-one, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

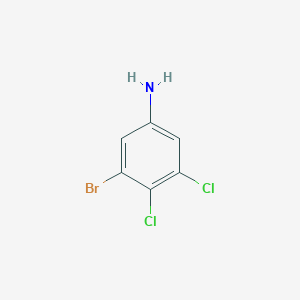

The compound “2-Chloro-6-nitro-4-(trifluoromethyl)aniline” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The molecular formula of “2-Chloro-6-nitro-4-(trifluoromethyl)aniline” is C7H4ClF3N2O2 .Physical And Chemical Properties Analysis

The physical state of “2-Chloro-6-nitro-4-(trifluoromethyl)aniline” is a yellow-orange powder . Its melting point ranges from 66 - 68 °C .Applications De Recherche Scientifique

Synthesis and Characterization

- 6-Nitro-4-(trifluoromethyl)-1,3-benzodioxol-2-one has been utilized in the synthesis of various chemical compounds. For instance, it is a key reagent in the synthesis of hypervalent-iodine-based electrophilic trifluoromethylating agents, demonstrating higher reactivity compared to non-nitrated derivatives and offering safer handling due to its stability (Santschi et al., 2014).

Chemical Structure Analysis

- Studies on its chemical structure have revealed insights into its molecular properties. For example, analysis of related compounds has shown variations in molecular conformations and intermolecular interactions, which are crucial for understanding its chemical behavior (Karthikeyan et al., 2011).

Domino Reactions

- It plays a significant role in domino reactions, such as the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans. These reactions are valuable for creating complex molecules under mild conditions, showcasing the versatility of 6-Nitro-4-(trifluoromethyl)-1,3-benzodioxol-2-one in organic synthesis (Korotaev et al., 2013).

Facilitating Oxidation Reactions

- It is used in oxidation reactions, for example, in the oxidation of alcohols to aldehydes or ketones. This highlights its utility in facilitating important chemical transformations (Iinuma et al., 2013).

NMR and DFT Studies

- NMR and DFT calculation studies have been conducted on structures of related compounds. These studies provide deeper insights into the molecular characteristics and potential applications of similar trifluoromethylated nitrobenzodioxoles (Gryff-Keller et al., 2011).

Crystallography and Structural Analysis

- Crystallographic studies of related compounds have been conducted to understand the molecular geometry and intermolecular interactions. This is important for predicting the behavior of these compounds in various chemical processes (Facchinetti et al., 2016).

Pharmaceutical Applications

- Some derivatives of 6-Nitro-4-(trifluoromethyl)-1,3-benzodioxol-2-one have been studied for their potential as antitubercular agents. This indicates the broader scope of its derivatives in pharmaceutical research (Lv et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

A similar compound with a nitrobenzodioxole skeleton has been reported to target nitroreductase (ntr), an enzyme typically upregulated in hypoxic tumor cells .

Mode of Action

Based on the similar compound mentioned above, it can be hypothesized that the compound might interact with its target enzyme (such as ntr) in hypoxic tumor cells .

Biochemical Pathways

The interaction with ntr suggests that it might be involved in the cellular response to hypoxia .

Result of Action

The similar compound has been shown to be useful in imaging hypoxic tumors , suggesting that this compound might also have potential applications in cancer diagnosis or treatment.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as the oxygen levels in the tumor microenvironment . .

Propriétés

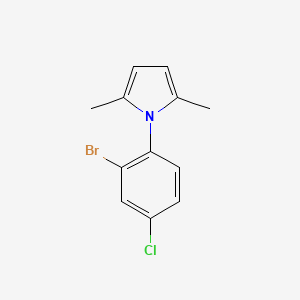

IUPAC Name |

6-nitro-4-(trifluoromethyl)-1,3-benzodioxol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3NO5/c9-8(10,11)4-1-3(12(14)15)2-5-6(4)17-7(13)16-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSBXTVEARGMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)OC(=O)O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)